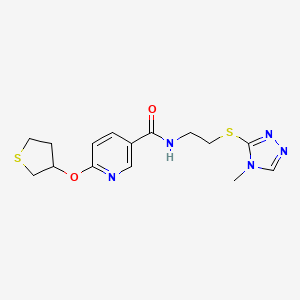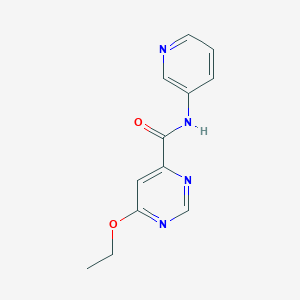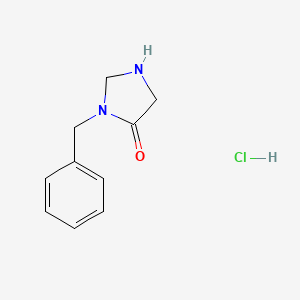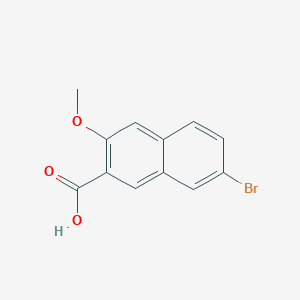![molecular formula C15H17N3O4 B2623996 diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate CAS No. 59591-74-1](/img/structure/B2623996.png)
diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate is an organic compound with the molecular formula C15H17N3O4 It is a derivative of malonic acid and features an indazole moiety, which is a bicyclic structure containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate typically involves the condensation of diethyl malonate with 1H-indazole-3-carbaldehyde in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The base, often sodium ethoxide or potassium carbonate, facilitates the formation of the methylene bridge between the indazole and malonate moieties.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.
類似化合物との比較
Similar Compounds
Diethyl 2-[(1H-indol-3-ylamino)methylene]malonate: Similar structure but with an indole moiety instead of indazole.
Diethyl 2-[(1H-benzimidazol-2-ylamino)methylene]malonate: Contains a benzimidazole moiety.
Diethyl 2-[(1H-pyrazol-3-ylamino)methylene]malonate: Features a pyrazole moiety.
Uniqueness
Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate is unique due to the presence of the indazole moiety, which imparts distinct chemical and biological properties. The indazole ring system is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
diethyl 2-[(1H-indazol-3-ylamino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-21-14(19)11(15(20)22-4-2)9-16-13-10-7-5-6-8-12(10)17-18-13/h5-9H,3-4H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUWLJGEARABCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
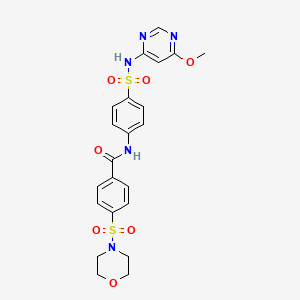
![4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2623916.png)
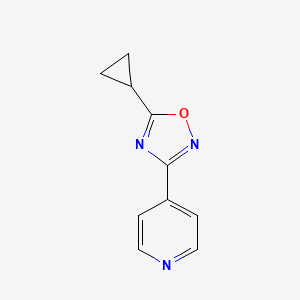
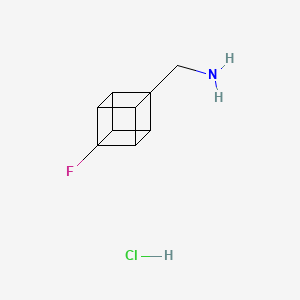
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623919.png)
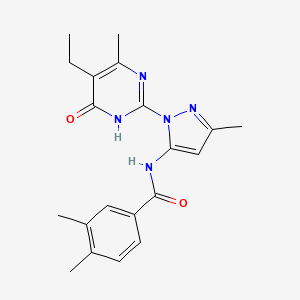
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B2623921.png)
![3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2623922.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2623929.png)
